Probing N-Acyl Amino Acid Turnover: 15N-N-Acetylglycine Metabolic Flux Analysis via PM20D1
Probing N-Acyl Amino Acid Turnover: 15N-N-Acetylglycine Metabolic Flux Analysis via PM20D1
Executive Summary
The N-acyl amino acids (NAAAs) represent a class of signaling lipids with profound effects on mitochondrial uncoupling, energy homeostasis, and nociception. While N-arachidonyl glycine (NAGly) is a well-characterized lipid mediator, the dynamic flux of the glycine headgroup within this lipid pool remains under-explored.
This guide details a high-precision Metabolic Flux Analysis (MFA) protocol using [15N]-N-acetylglycine (15N-NAG) as a metabolic tracer. Unlike traditional carbon tracing, nitrogen tracing allows researchers to specifically monitor the hydrolytic turnover and subsequent re-incorporation of the amino acid headgroup into the Fatty Acid Amide (FAA) pool. This workflow specifically targets the activity of PM20D1 (Peptidase M20 Domain Containing 1) , the principal enzyme governing the bidirectional synthase/hydrolase activity of NAAAs.
Part 1: Mechanistic Foundation
The PM20D1 Bidirectional Shunt
The core biological premise of this protocol is the enzymatic plasticity of PM20D1. While classically defined as a peptidase, PM20D1 functions as a bidirectional synthase/hydrolase.[1] It regulates the equilibrium between free fatty acids/amino acids and their conjugated N-acyl forms.
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Hydrolysis (Forward): N-Acyl Amino Acid + H₂O
Fatty Acid + Amino Acid -
Synthesis (Reverse): Fatty Acid + Amino Acid
N-Acyl Amino Acid + H₂O
Why [15N]-N-Acetylglycine?
N-acetylglycine (NAG) is the simplest N-acyl amino acid. It is typically viewed as a mitochondrial detoxification product (via Glycine N-acyltransferase, GLYAT).[2][3] However, in the context of FAA signaling, 15N-NAG serves as an ideal short-chain probe for three reasons:
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Headgroup Specificity: The 15N label is located on the amide nitrogen. If the acetyl group were labeled with 13C, the label would be lost to the acetate pool upon hydrolysis. The 15N label persists in the glycine pool.
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PM20D1 Substrate Competition: NAG acts as a competitive substrate for PM20D1. Its hydrolysis releases [15N]-Glycine .
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Flux Visualization: The appearance of 15N in long-chain FAAs (e.g., 15N-N-arachidonyl glycine) confirms the "re-synthesis" flux—proving that the glycine released from NAG hydrolysis is being actively scavenged and conjugated to arachidonic acid.
Part 2: Experimental Design & Protocol
Reagents and Materials
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Tracer: N-Acetyl-[15N]-glycine (98%+ enrichment).
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Cell Model:
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Primary: Brown/Beige Adipocytes (High endogenous PM20D1).
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Validation: HEK293T cells transiently transfected with murine or human PM20D1 vectors.
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Media: DMEM (high glucose), serum-free during the flux period to prevent isotopic dilution from serum amino acids.
Pulse-Chase Workflow
This protocol uses a "Pulse" method to measure the rate of incorporation.
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Seeding: Plate cells to reach 80-90% confluency.
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Acclimatization: Wash cells 2x with warm PBS. Switch to serum-free DMEM for 1 hour to deplete intracellular amino acid pools.
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Tracer Addition (T=0): Replace media with serum-free DMEM containing 100 µM [15N]-N-acetylglycine .
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Optional: Co-supplement with 50 µM Arachidonic Acid (AA) to drive the synthase reaction.
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Time Course: Harvest cells and media at T = 0, 15, 30, 60, and 120 minutes.
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Quenching: Rapidly aspirate media. Wash cells once with ice-cold PBS. Add 80% Methanol/Water (-80°C) immediately to quench metabolism.
Metabolite Extraction (Lipid + Polar)
Since we must track both the polar intermediate (15N-Glycine) and the lipid product (15N-NAGly), a dual-phase or broad-polarity extraction is required.
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Scrape & Collect: Scrape cells in cold 80% MeOH. Transfer to LoBind tubes.
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Lysis: Vortex for 1 min; sonicate in water bath for 5 min (4°C).
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Precipitation: Centrifuge at 14,000 x g for 10 min at 4°C.
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Supernatant: Transfer supernatant to a glass vial.
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Note: For high-sensitivity lipid detection, a Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) is superior, but 80% MeOH is sufficient for a "One-Shot" analysis of both glycine and acyl-glycines.
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Part 3: Analytical Workflow (LC-MS/MS)
Instrumentation
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System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
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Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm) is recommended for retaining moderately polar N-acyl glycines.
Chromatographic Conditions
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient:
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0-1 min: 2% B
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1-10 min: 2% -> 98% B (Linear)
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10-12 min: 98% B (Wash)
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12.1 min: 2% B (Re-equilibration)
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Mass Spectrometry Settings (MRM)
We utilize Negative Electrospray Ionization (ESI-) for N-acyl glycines due to the carboxylic acid moiety. Free glycine is poorly detected in negative mode and may require a separate Positive mode injection or derivatization (e.g., Benzoyl chloride) if absolute quantification is required. For this flux guide, we focus on the lipid flux .
Table 1: Key MRM Transitions for 15N-Flux Analysis
| Analyte | Isotope | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (V) | Role |
| N-Acetylglycine | M+0 (Unlabeled) | 116.1 | 74.0 (Glycine-H) | 15 | Substrate |
| N-Acetylglycine | M+1 (15N) | 117.1 | 75.0 (15N-Gly-H) | 15 | Tracer |
| N-Arachidonyl Glycine | M+0 (Unlabeled) | 360.3 | 74.0 (Glycine-H) | 22 | Endogenous Product |
| N-Arachidonyl Glycine | M+1 (15N) | 361.3 | 75.0 (15N-Gly-H) | 22 | Flux Product |
| N-Oleoyl Glycine | M+0 (Unlabeled) | 338.3 | 74.0 (Glycine-H) | 22 | Alternative Product |
| N-Oleoyl Glycine | M+1 (15N) | 339.3 | 75.0 (15N-Gly-H) | 22 | Flux Product |
Note: The product ion for N-acyl glycines in negative mode is typically the glycine moiety (m/z 74). The 15N label shifts this fragment to m/z 75, providing a highly specific interference-free channel.
Part 4: Visualization of Pathways & Workflow
The PM20D1 Flux Pathway
The following diagram illustrates the flow of the 15N atom from the short-chain acetyl-glycine into the long-chain arachidonyl-glycine pool via the PM20D1 enzymatic node.
Figure 1: The 15N Nitrogen Shunt. The tracer (Red) is hydrolyzed to free glycine (Green), which is then re-esterified with arachidonic acid to form the signaling lipid (Blue).
Experimental Workflow
Figure 2: Step-by-step experimental workflow for 15N-NAG metabolic flux analysis.
Part 5: Data Interpretation[9]
To quantify the flux, calculate the Fractional Enrichment (FE) of the 15N label in the target lipid (N-Arachidonyl Glycine).
Interpretation Guide:
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High FE in Glycine, Low FE in NAGly: Indicates high hydrolytic activity but poor synthase activity (or lack of free arachidonic acid substrate).
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High FE in NAGly: Confirms a rapid "futile cycle" where PM20D1 is actively turning over the headgroups of signaling lipids. This is often observed in thermogenic adipocytes.
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No M+1 Signal: PM20D1 inhibition or lack of expression. This confirms the specificity of the assay when using PM20D1 knockout controls.
References
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Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria." Cell, 166(2), 424-435. Link
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Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." Proceedings of the National Academy of Sciences, 115(29), E6937-E6945. Link
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Kim, M., et al. (2020). "A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity." Current Biology, 30(15), 3010-3020. Link
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Badenhorst, C. P., et al. (2013). "Glycine conjugation: the elusive intermediate elimination of nitrogen." Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1161-1175. Link
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Tan, B., et al. (2015). "Tracing the Nitrogen Metabolites of Glycine Using (15)N-glycine and Mass Spectrometry." Rapid Communications in Mass Spectrometry, 29(16), 1502-1510. Link
Sources
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
